

Application Notes and Protocols: Synthesis of Isovalerophenone via Friedel-Crafts Acylation

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Compound of Interest

Compound Name: Isovalerophenone

Cat. No.: B1672632

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Introduction

Isovalerophenone, also known as 3-methyl-1-phenylbutan-1-one, is an aromatic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group attached to an isovaleryl moiety, makes it a useful intermediate in the preparation of more complex molecules. In the field of drug development, aryl ketones are crucial scaffolds for the synthesis of a wide range of biologically active compounds. The Friedel-Crafts acylation provides a direct and efficient method for the synthesis of **isovalerophenone** and its derivatives, which can be further elaborated to generate novel therapeutic agents. This document provides detailed protocols for the synthesis of **isovalerophenone** via Friedel-Crafts acylation, along with its characterization data.

Reaction Scheme

The synthesis of **isovalerophenone** is achieved through the Friedel-Crafts acylation of benzene with isovaleryl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight (g/mol) | Quantity | Molar Equiv. |
|------------------------------|-----------------------------------|----------------------------|------------------|--------------|
| Benzene | C ₆ H ₆ | 78.11 | 50 mL | (Excess) |
| Isovaleryl Chloride | C ₅ H ₉ ClO | 120.58 | 12.1 g (10.8 mL) | 1.0 |
| Anhydrous Aluminum Chloride | AlCl ₃ | 133.34 | 14.7 g | 1.1 |
| Dichloromethane (DCM) | CH ₂ Cl ₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |
| Saturated Sodium Bicarbonate | NaHCO ₃ | 84.01 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO ₄ | 120.37 | q.s. | - |
| Ice | H ₂ O | 18.02 | ~100 g | - |

Procedure

- **Reaction Setup:** A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus is dried in an oven and cooled under a stream of dry nitrogen.
- **Addition of Reagents:** The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL). The mixture is cooled to 0-5 °C in an ice bath. A solution of isovaleryl chloride (12.1 g, 0.10 mol) in benzene (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, with continuous stirring.

- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux (approximately 40-45 °C for DCM/benzene) and maintained at this temperature for 2 hours. The reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and then poured slowly onto crushed ice (~100 g) in a 500 mL beaker with vigorous stirring. Concentrated hydrochloric acid (30 mL) is added to dissolve the aluminum salts.
- **Extraction:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- **Purification:** The crude product is purified by vacuum distillation to afford **isovalerophenone** as a colorless to pale yellow liquid.

Quantitative Data

| Parameter | Value |
|----------------|--------------------------|
| Expected Yield | 75-85% |
| Boiling Point | 236-238 °C (at 760 mmHg) |
| Density | 0.986 g/mL at 25 °C |

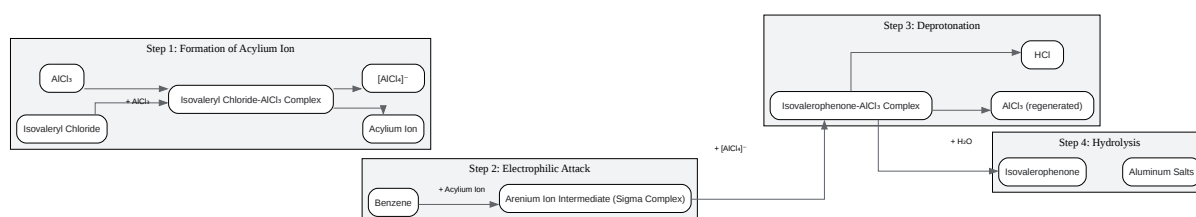
Characterization Data

Table 1: Spectroscopic Data for **Isovalerophenone**

| Technique | Data |
|--|---|
| ^1H NMR (CDCl_3 , 400 MHz) | δ 7.95 (d, $J=7.4$ Hz, 2H), 7.55 (t, $J=7.4$ Hz, 1H), 7.45 (t, $J=7.4$ Hz, 2H), 2.89 (d, $J=6.8$ Hz, 2H), 2.27 (m, 1H), 1.01 (d, $J=6.6$ Hz, 6H) |
| ^{13}C NMR (CDCl_3 , 100 MHz) | δ 200.1, 136.9, 132.9, 128.5, 128.0, 52.8, 25.9, 22.5 |
| IR (neat, cm^{-1}) | 3061, 2958, 1685 (C=O), 1597, 1448, 1225, 748, 690 |
| Mass Spec (EI, m/z) | 162 (M^+), 120, 105, 91, 77, 57 |

Visualizations

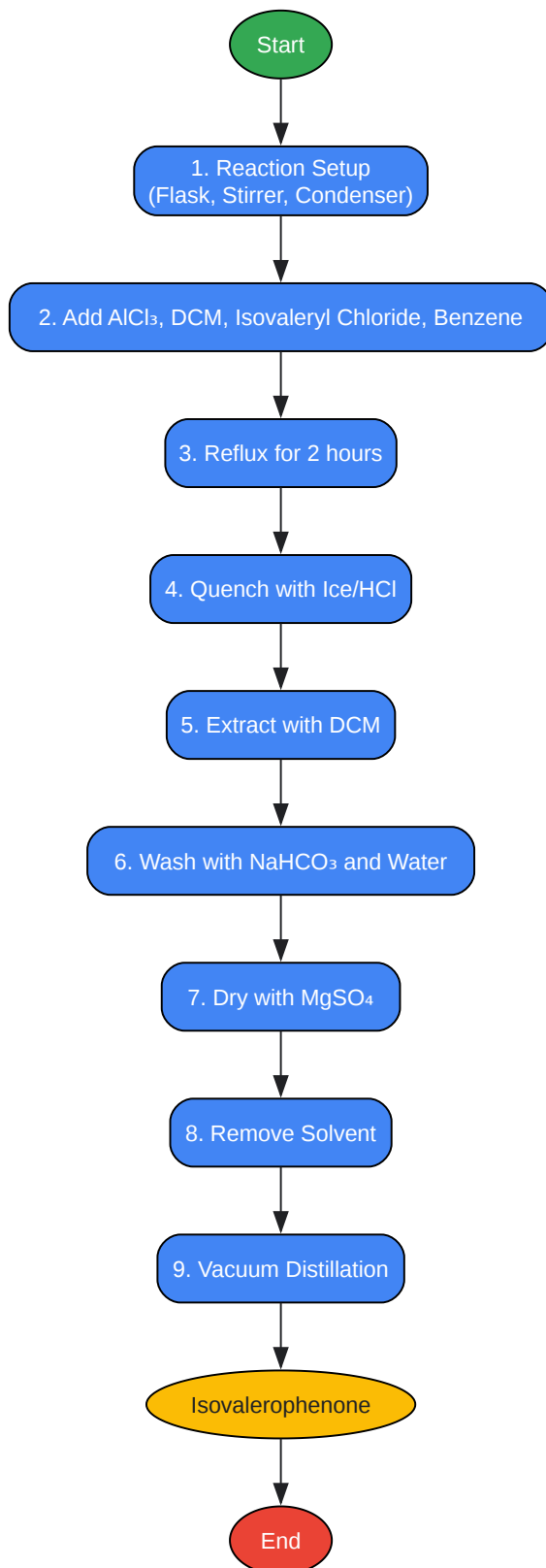
Reaction Mechanism



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Caption: Reaction mechanism of Friedel-Crafts acylation for **isovalerophenone** synthesis.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis of **isovalerophenone**.

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